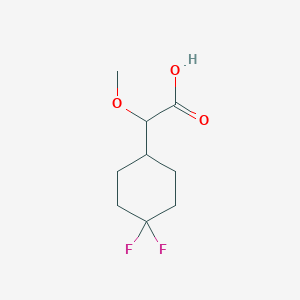

2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid

説明

BenchChem offers high-quality 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4,4-difluorocyclohexyl)-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O3/c1-14-7(8(12)13)6-2-4-9(10,11)5-3-6/h6-7H,2-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFXKEWFZSRLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCC(CC1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology for 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated cycloalkanes is a validated approach to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid (CAS: 2167605-84-5) [1] represents a highly specialized building block designed for these exact purposes. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative breakdown of its physicochemical properties, the mechanistic rationale for its structural components, and a self-validating synthetic protocol for its preparation.

Chemical Identity and Quantitative Data

Understanding the baseline metrics of CAS 2167605-84-5 is critical for downstream assay development and synthetic integration. The compound features an alpha-methoxy carboxylic acid moiety attached to a 4,4-difluorocyclohexyl ring. The data below synthesizes expected parameters based on structural analysis and supplier databases such as [1] and [2].

Table 1: Physicochemical Properties of CAS 2167605-84-5

| Property | Value |

| Chemical Name | 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid |

| CAS Registry Number | 2167605-84-5 |

| Molecular Formula | C9H14F2O3 |

| Molecular Weight | 208.21 g/mol [1] |

| Structural Features | α -methoxy acid, gem-difluorocyclohexane ring |

| Storage Conditions | 2-8°C (Recommended to preserve ether integrity) |

Pharmacological Rationale: Structural Causality

Why the 4,4-Difluorocyclohexyl Group?

Unsubstituted cyclohexyl rings are notorious liabilities in drug development due to rapid Phase I metabolism. Cytochrome P450 (CYP450) enzymes readily oxidize the sterically accessible C4 position of the cyclohexane ring, leading to rapid clearance. By substituting the C4 position with geminal fluorines, the metabolic "soft spot" is sterically and electronically blocked. The strong C-F bond resists oxidative cleavage, thereby prolonging the pharmacokinetic half-life of the parent drug.

Why the α -Methoxyacetic Acid Moiety?

The α -methoxy group serves a dual purpose. First, it acts as a hydrogen bond acceptor without donating a hydrogen bond, optimizing the polar surface area (PSA) for membrane permeability. Second, the electron-withdrawing nature of the adjacent oxygen lowers the pKa of the carboxylic acid, modulating its ionization state at physiological pH to improve aqueous solubility.

Mechanism of CYP450 metabolic evasion using 4,4-difluorocyclohexyl substitution.

Validated Synthetic Methodology

To ensure high fidelity in structural generation, the synthesis of CAS 2167605-84-5 must be approached with rigorous control over reaction conditions. The following protocol outlines the conversion of the commercially available precursor, 2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid (CAS: 2022334-55-8) [3], into the target molecule via a two-step methylation and saponification sequence.

Synthetic workflow for CAS 2167605-84-5 via methylation and saponification.

Step 1: α -Hydroxyl Methylation

Causality: Direct methylation of the α -hydroxyl group in the presence of a free carboxylic acid will invariably lead to a mixture of ether and ester products. To drive the reaction to completion, an excess of base and electrophile is used to intentionally form the intermediate methyl ester. Protocol:

-

Charge a flame-dried, argon-purged reaction flask with 2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Rationale: THF is an aprotic solvent that stabilizes the alkoxide intermediate without solvolyzing the electrophile.

-

Cool the solution to 0°C using an ice bath.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Rationale: NaH quantitatively deprotonates both the carboxylic acid and the α -hydroxyl group. Hydrogen gas evolution serves as a visual indicator of reaction progress.

-

Stir for 30 minutes at 0°C, then add Methyl Iodide (MeI, 3.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench carefully with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ester.

Step 2: Selective Saponification

Causality: The intermediate ester must be hydrolyzed back to the free carboxylic acid without cleaving the newly formed methyl ether. Lithium hydroxide is selected for its mild basicity, which cleanly saponifies esters without risking ether cleavage or defluorination of the cyclohexane ring. Protocol:

-

Dissolve the crude intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M). Rationale: The mixed solvent system ensures homogeneity; the organic solvents dissolve the lipophilic intermediate, while water delivers the hydroxide nucleophile.

-

Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

-

Stir at room temperature for 4 hours. Monitor via TLC until the ester is fully consumed.

-

Acidify the reaction mixture to pH ~2 using 1M HCl. Rationale: Acidification protonates the carboxylate, driving the neutral product into the organic phase during extraction.

-

Extract with Dichloromethane (DCM) (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the pure 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid.

Analytical Validation Protocols

A self-validating system requires rigorous analytical confirmation. The following table outlines the expected analytical signatures to verify the identity and purity of the synthesized CAS 2167605-84-5.

Table 2: Analytical Validation Parameters (Theoretical)

| Technique | Parameter | Expected Observation | Causality / Assignment |

| ¹H NMR (CDCl₃) | ~3.4 ppm (s, 3H) | Singlet | Methoxy (-OCH₃) protons |

| ¹H NMR (CDCl₃) | ~3.8 ppm (d, 1H) | Doublet | α -proton adjacent to ether and carboxyl |

| ¹⁹F NMR (CDCl₃) | ~ -90 to -100 ppm | Multiplets (AB system) | Gem-difluoro group on the cyclohexane ring |

| LC-MS (ESI-) | m/z 207.1 | [M-H]⁻ ion | Deprotonated molecular ion for the carboxylic acid |

References

-

NextSDS Substance Database - 2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid — Chemical Substance Information (CAS 2022334-55-8). Source: NextSDS. URL: [Link]

Sources

Application Note: Synthetic Routes and Protocols for 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid

Introduction & Chemical Context

The incorporation of fluorinated cycloalkyl motifs is a highly effective strategy in modern drug discovery. The 4,4-difluorocyclohexyl group frequently acts as a metabolically stable, lipophilic bioisostere for substituted phenyl rings or standard cyclohexyl moieties. When coupled with an α -methoxy carboxylic acid—a structural feature common in PPAR agonists, kinase inhibitors, and targeted therapeutics—the resulting building block, 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid (CAS: 2167605-84-5) , becomes a highly valuable intermediate [1].

This application note details a robust, scalable, and self-validating four-step synthetic route to synthesize this compound from commercially available 4,4-difluorocyclohexanecarbaldehyde.

Retrosynthetic Analysis & Route Strategy

Our synthetic strategy avoids the use of highly toxic gaseous hydrogen cyanide and harsh basic conditions that could lead to epimerization or retro-aldol degradation of sensitive intermediates.

Caption: Retrosynthetic analysis of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid.

Causality in Route Design:

-

Cyanosilylation over Aqueous Cyanide: Utilizing trimethylsilyl cyanide (TMSCN) with a Lewis acid (ZnI 2 ) prevents the formation of free HCN gas and suppresses base-catalyzed aldol condensation of the starting aldehyde [3].

-

Pinner Methanolysis: Directly converting the TMS-cyanohydrin to the methyl ester via acidic methanolysis avoids the isolation of the highly polar, water-soluble α -hydroxy acid intermediate.

-

Mild O-Methylation: α -Hydroxy esters are prone to retro-aldol cleavage and racemization under strong basic conditions (e.g., NaH). Utilizing Silver(I) oxide (Ag 2 O) provides a mild, neutral environment where the precipitation of AgI drives the reaction forward thermodynamically.

Forward Synthesis Workflow & Quantitative Data

Caption: Four-step forward synthetic workflow from the carbaldehyde starting material.

Table 1: Summary of Reaction Conditions and Expected Yields

| Step | Transformation | Reagents & Equivalents | Time / Temp | Expected Yield |

| 1 | Cyanosilylation | TMSCN (1.2 eq), ZnI 2 (0.05 eq) | 2 h / 0 °C → RT | 90–95% |

| 2 | Pinner Methanolysis | HCl (gas, excess), MeOH (solvent) | 12 h / Reflux | 75–85% |

| 3 | O-Methylation | Ag 2 O (2.0 eq), MeI (5.0 eq) | 24 h / RT (Dark) | 80–88% |

| 4 | Saponification | LiOH·H 2 O (3.0 eq) | 4 h / RT | 90–95% |

Table 2: Compound Characterization Data

| Compound | CAS Number | Molecular Weight | Formula | Physical State |

| 4,4-Difluorocyclohexanecarbaldehyde | 265108-36-9 | 148.15 g/mol | C 7 H 10 F 2 O | Colorless liquid |

| Methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate | 2001993-28-6 | 208.20 g/mol | C 9 H 14 F 2 O 3 | Viscous oil / solid |

| 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid | 2167605-84-5 | 208.20 g/mol | C 9 H 14 F 2 O 3 | White solid |

(Note: The α -hydroxy ester and the final α -methoxy acid are structural isomers, hence the identical molecular weight and formula).

Detailed Experimental Protocols

Step 1: Cyanosilylation of 4,4-Difluorocyclohexanecarbaldehyde

Objective: Convert the aldehyde to the TMS-protected cyanohydrin.

-

Protocol:

-

Charge a flame-dried round-bottom flask with 4,4-difluorocyclohexanecarbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere.

-

Add catalytic Zinc Iodide (ZnI 2 , 0.05 eq). Causality: ZnI 2 is highly oxophilic and activates the carbonyl carbon without generating protic conditions that would cause reversibility [5].

-

Cool the mixture to 0 °C using an ice bath.

-

Dropwise add Trimethylsilyl cyanide (TMSCN, 1.2 eq) over 15 minutes.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product lacks a strong UV chromophore; use KMnO 4 stain. The disappearance of the aldehyde spot confirms completion.

-

Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield Intermediate 1. Use directly in the next step.

-

Step 2: Pinner Methanolysis to the α -Hydroxy Ester

Objective: Deprotect the TMS group and convert the nitrile to a methyl ester.

-

Protocol:

-

Dissolve Intermediate 1 in anhydrous Methanol (0.5 M).

-

Bubble dry HCl gas through the solution at 0 °C for 30 minutes, or alternatively, add a pre-mixed solution of Acetyl Chloride in Methanol (which generates anhydrous HCl in situ).

-

Heat the reaction to reflux for 12 hours. Causality: The acid protonates the nitrile, which is attacked by methanol to form an imidate. Refluxing drives the hydrolysis of the imidate to the methyl ester[4].

-

Self-Validation: Cool to room temperature and carefully concentrate. Neutralize the residue with saturated NaHCO 3 (monitor pH to ensure it reaches ~7.5) and extract with Ethyl Acetate.

-

Purify via silica gel chromatography to yield Methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate (CAS: 2001993-28-6) [2].

-

Step 3: Mild O-Methylation using Silver(I) Oxide

Objective: Methylate the secondary hydroxyl group without cleaving the ester.

-

Protocol:

-

Dissolve the α -hydroxy ester (1.0 eq) in anhydrous DCM (0.2 M).

-

Add freshly activated Silver(I) oxide (Ag 2 O, 2.0 eq) and Methyl Iodide (MeI, 5.0 eq).

-

Wrap the reaction flask in aluminum foil to exclude light. Causality: Ag 2 O and the resulting AgI are light-sensitive and will degrade to metallic silver under UV/visible light, halting the catalytic cycle.

-

Stir vigorously at room temperature for 24 hours.

-

Self-Validation: Filter the reaction mixture through a pad of Celite to remove the heavy AgI precipitate (which visually confirms the reaction has proceeded). Concentrate the filtrate.

-

Purify via flash chromatography to isolate Methyl 2-(4,4-difluorocyclohexyl)-2-methoxyacetate.

-

Step 4: Saponification to the Final α -Methoxy Acid

Objective: Hydrolyze the methyl ester to the target carboxylic acid.

-

Protocol:

-

Dissolve the α -methoxy ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H 2 O (0.1 M).

-

Add Lithium Hydroxide monohydrate (LiOH·H 2 O, 3.0 eq). Causality: LiOH is preferred over NaOH/KOH as the lithium ion coordinates the carbonyl oxygen, enhancing electrophilicity while maintaining a mild pH profile that prevents epimerization of the α -proton.

-

Stir at room temperature for 4 hours.

-

Self-Validation: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous layer with water and wash with Diethyl Ether to remove unreacted starting material.

-

Acidify the aqueous layer with 1M HCl to pH ~2. A white precipitate or cloudy emulsion will form.

-

Extract thoroughly with Ethyl Acetate, dry over Na 2 SO 4 , and concentrate in vacuo to yield the pure target compound, 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid .

-

References

-

NextSDS Chemical Database. "methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate — Chemical Substance Information." NextSDS. URL:[Link]

-

OrgoSolver Reaction Library. "Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN)." OrgoSolver. URL:[Link]

-

Chemistry LibreTexts. "Cyanohydrins - Mechanism of Cyanohydrin Formation." LibreTexts. URL:[Link]

-

Organic Letters. "Diastereoselective Formation of Cyanohydrins from α -Alkoxy Aldehydes." American Chemical Society. URL:[Link]

Application Note: Chiral Separation of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic Acid Enantiomers

Abstract

This application note presents a comprehensive guide to developing a robust and efficient method for the chiral separation of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid enantiomers. As a key building block in pharmaceutical synthesis, ensuring its enantiomeric purity is critical. We detail strategic protocols for both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), leveraging modern chiral stationary phases (CSPs). The methodologies are designed for rapid screening and subsequent optimization, providing researchers and drug development professionals with a practical framework for achieving baseline resolution of this challenging fluorinated carboxylic acid.

Introduction and Scientific Background

The resolution of enantiomers is a cornerstone of modern drug development, as the stereochemistry of a molecule often dictates its pharmacological and toxicological profile. The target analyte, 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid, contains a stereocenter at the carbon bearing the methoxy and carboxyl groups. The presence of the difluorocyclohexyl moiety introduces significant lipophilicity and unique conformational constraints, making it a valuable intermediate for novel therapeutics.

The primary challenge in separating acidic enantiomers lies in controlling ionization and secondary interactions with the stationary phase. This guide provides two complementary chromatographic approaches to address this: the speed and green-chemistry advantages of SFC and the universally established robustness of normal-phase HPLC.[1][2][3]

1.1. Analyte Structure

-

IUPAC Name: 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid

-

Molecular Formula: C₉H₁₄F₂O₃

-

Key Features: A chiral carboxylic acid with a bulky, hydrophobic difluorinated cyclohexyl group. The pKa is estimated to be similar to methoxyacetic acid (around 3.57), indicating its acidic nature.[4]

Principle of Chiral Recognition

Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For a stable interaction and effective discrimination, a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole interactions) are required, often referred to as the "three-point interaction model".[5] The difference in the stability of these complexes for the two enantiomers leads to different retention times and, thus, separation.[6]

Caption: The Three-Point Interaction Model for Chiral Recognition.

Strategic Workflow for Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[7][8] This involves testing a small, diverse set of CSPs with different mobile phases to identify the most promising conditions for further optimization. Our proposed workflow prioritizes SFC for its speed, followed by HPLC as a complementary technique.[2]

Caption: Systematic Workflow for Chiral Method Development.

PART 1: Supercritical Fluid Chromatography (SFC) Protocol

Rationale: SFC is an excellent first-line technique for chiral screening. The low viscosity of supercritical CO₂ allows for high flow rates and rapid equilibration, significantly reducing analysis time.[1] For acidic compounds, the inherent acidity of CO₂ combined with a small amount of an acidic additive effectively suppresses ionization, leading to sharp, symmetrical peaks.[9][10] Immobilized polysaccharide CSPs are chosen for their broad selectivity and robustness across a wide range of solvent conditions.[9]

4.1. Materials and Equipment

-

System: Analytical SFC system with back pressure regulator.

-

Columns (Screening Set):

-

CHIRALPAK® IA-3 or IC-3 (Amylose-based, immobilized)

-

CHIRALPAK® ID-3 or IG-3 (Cellulose-based, immobilized)

-

Dimensions: 4.6 x 150 mm, 3 µm (or similar)

-

-

Mobile Phase:

-

A: Supercritical Grade CO₂

-

B (Co-solvents): Methanol (MeOH), Ethanol (EtOH)

-

-

Additive: Formic Acid (FA) or Trifluoroacetic Acid (TFA)

-

Sample Preparation: Dissolve racemic standard in Methanol to a concentration of 0.5 mg/mL.

4.2. Detailed Screening Protocol

-

System Setup:

-

Install the first screening column (e.g., CHIRALPAK IA-3).

-

Set Outlet Pressure (BPR): 150 bar.

-

Set Column Temperature: 40 °C.

-

Set Flow Rate: 3.0 mL/min.

-

Detector: UV at 210 nm (as the analyte lacks a strong chromophore).

-

-

Mobile Phase Preparation: Prepare co-solvent mixtures. For example:

-

Modifier 1: Methanol + 0.2% Formic Acid

-

Modifier 2: Ethanol + 0.2% Formic Acid

-

-

Screening Gradient: Run a generic gradient to probe a range of elution strengths.

-

Start at 5% co-solvent.

-

Linearly increase to 40% co-solvent over 8 minutes.

-

Hold at 40% for 2 minutes.

-

Return to 5% and re-equilibrate for 3 minutes.

-

-

Injection: Inject 2-5 µL of the sample solution.

-

Repeat: Repeat the screening gradient for each column and co-solvent combination.

4.3. Expected Results & Data Presentation

The screening process aims to find a "hit"—a condition providing at least partial separation (Resolution, Rs > 0.8). Below is a table of hypothetical but realistic outcomes.

| Column | Co-Solvent (+0.2% FA) | Retention Time (t_R1 / t_R2, min) | Resolution (R_s) | Selectivity (α) | Comments |

| CHIRALPAK IA-3 | Methanol | 4.52 / 5.15 | 1.85 | 1.18 | Promising Hit. Baseline separated. |

| CHIRALPAK IA-3 | Ethanol | 5.11 / 5.68 | 1.40 | 1.14 | Good separation, longer retention. |

| CHIRALPAK IC-3 | Methanol | 6.20 (single peak) | 0 | 1.00 | No separation. |

| CHIRALPAK ID-3 | Methanol | 3.88 / 4.05 | 0.95 | 1.06 | Partial separation. Optimization needed. |

PART 2: High-Performance Liquid Chromatography (HPLC) Protocol

Rationale: Normal Phase (NP) HPLC is a highly effective and orthogonal technique to SFC. It offers different selectivity due to its distinct separation mechanism.[11][12] Polysaccharide-based CSPs are exceptionally successful in NP mode, often providing high enantioselectivity for a wide array of compounds.[6][11]

5.1. Materials and Equipment

-

System: Standard HPLC or UHPLC system.

-

Columns (Screening Set):

-

CHIRALPAK® AD-H or OD-H (Coated polysaccharide phases)

-

CHIRALCEL® OZ-H (Cellulose-based, immobilized)

-

Dimensions: 4.6 x 250 mm, 5 µm

-

-

Mobile Phase:

-

A: n-Hexane or Heptane

-

B (Polar Modifier): 2-Propanol (IPA), Ethanol (EtOH)

-

-

Additive: Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH)

-

Sample Preparation: Dissolve racemic standard in 50:50 Hexane/IPA to a concentration of 0.5 mg/mL.

5.2. Detailed Screening Protocol

-

System Setup:

-

Install the first screening column (e.g., CHIRALPAK AD-H).

-

Set Column Temperature: 25 °C.

-

Set Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm.

-

-

Mobile Phase Preparation: Prepare isocratic mobile phase mixtures. The additive should be included at ~0.1% of the total mobile phase volume.

-

Condition 1: 90:10 (v/v) Hexane / IPA + 0.1% TFA

-

Condition 2: 80:20 (v/v) Hexane / IPA + 0.1% TFA

-

Condition 3: 95:5 (v/v) Hexane / EtOH + 0.1% TFA

-

-

Isocratic Analysis:

-

Equilibrate the column with the first mobile phase condition for 10-15 column volumes.

-

Inject 5-10 µL of the sample solution.

-

Run for an appropriate time (e.g., 20-30 minutes) to ensure elution of both enantiomers.

-

-

Repeat: Repeat the analysis for each mobile phase and column combination.

5.3. Expected Results & Data Presentation

| Column | Mobile Phase (+0.1% TFA) | Retention Time (t_R1 / t_R2, min) | Resolution (R_s) | Selectivity (α) | Comments |

| CHIRALPAK AD-H | 90:10 Hexane/IPA | 12.4 / 15.1 | 2.10 | 1.25 | Excellent Hit. Ideal for analysis. |

| CHIRALPAK AD-H | 80:20 Hexane/IPA | 8.1 / 9.5 | 1.95 | 1.22 | Faster analysis, slightly lower R_s. |

| CHIRALPAK OD-H | 90:10 Hexane/IPA | 18.5 (single peak) | 0 | 1.00 | No separation. |

| CHIRALCEL OZ-H | 95:5 Hexane/EtOH | 10.8 / 11.5 | 1.15 | 1.08 | Partial separation. EtOH shows promise. |

Method Optimization

Once a promising "hit" is identified from the screening (e.g., Rs > 1.5), the method can be fine-tuned to improve resolution, reduce run time, or enhance peak shape.

-

Modifier Percentage (Isocratic): In SFC or HPLC, slightly decreasing the percentage of the polar modifier will generally increase retention and may improve resolution.[13] Conversely, increasing it will shorten the run time.

-

Temperature: Lowering the column temperature often increases enantioselectivity, but also increases analysis time and backpressure. A study between 25-40 °C is recommended.

-

Additive Concentration: Varying the concentration (0.1-0.5%) or type (TFA vs. Formic Acid vs. Acetic Acid) of the acidic additive can significantly impact peak shape and retention, especially for acidic analytes.[9]

-

Flow Rate: Increasing the flow rate will decrease the analysis time but may lead to a loss in efficiency and resolution.

Conclusion

The chiral separation of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid is readily achievable using a systematic screening approach with modern chiral stationary phases. Both SFC and normal-phase HPLC have demonstrated high potential, with immobilized polysaccharide columns like the CHIRALPAK IA/IC/ID series offering excellent performance and robustness. The protocols detailed in this note provide a strong foundation for developing a validated analytical method suitable for purity assessment in research and quality control environments.

References

- Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International.

- SFC Chiral Separations: Method Development with Polysaccharide CSPs. International Labmate.

- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science.

- Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. Nouryon.

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- Rapid Method Scouting of Chiral Compounds. Shimadzu.

- Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Federal Agency for Medicines and Health Products.

- Strategies for Chiral HPLC Method Development. MilliporeSigma.

- Chiral HPLC Method Development. Phenomenex.

- Chiral Separation Using SFC and HPLC. Shimadzu.

- Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Benchchem.

- Methoxyacetic acid. Wikipedia.

- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. fagg.be [fagg.be]

- 2. shimadzu.com [shimadzu.com]

- 3. benchchem.com [benchchem.com]

- 4. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. fagg.be [fagg.be]

- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 7. shimadzu.com [shimadzu.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chiraltech.com [chiraltech.com]

- 10. hplc.eu [hplc.eu]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Application Notes & Protocols: Leveraging 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic Acid in Modern Drug Discovery

This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid. This novel building block combines two high-value chemotypes: a gem-difluorinated saturated ring and an α-methoxy acid moiety. We will explore the theoretical underpinnings of its design, its potential impact on critical drug-like properties, and provide detailed, field-proven protocols for its incorporation into synthetic workflows, primarily focusing on the ubiquitous amide bond formation.

Part 1: Scientific Rationale & Design Principles

The rational design of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid is rooted in established medicinal chemistry strategies aimed at optimizing molecular properties for therapeutic efficacy. Its structure is not accidental; it is a deliberate convergence of features intended to address common challenges in drug discovery such as metabolic instability, poor solubility, and the need for three-dimensional complexity.

The Role of the gem-Difluorocyclohexyl Moiety

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3] The gem-difluorocyclohexyl group, in particular, offers a sophisticated tool for molecular design.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated positions on the cyclohexyl ring resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can block undesirable metabolic pathways, increasing the compound's half-life and bioavailability.

-

Bioisosteric Replacement: The difluoromethylene (-CF2-) group is a versatile bioisostere.[4] It can serve as a mimic for a carbonyl group, an ether linkage, or even a gem-dimethyl group, while profoundly altering the local electronic environment. This allows chemists to replace metabolically liable groups without drastically changing the molecule's conformation.

-

Modulation of Physicochemical Properties: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[5] However, the effect is highly context-dependent.[6][7] The electron-withdrawing nature of the fluorine atoms can also lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH.

-

Conformational Control & "Escape from Flatland": The saturated cyclohexyl ring provides three-dimensional character, helping molecules "escape from flatland"—a strategy to improve selectivity and reduce off-target effects by moving away from flat, aromatic structures.[8] The gem-difluoro substitution can influence the conformational preference of the ring, potentially locking the molecule into a more bioactive conformation.

The Significance of the α-Methoxyacetic Acid Core

The second component of the building block is the α-methoxyacetic acid fragment. This feature is less common than the fluorinated ring but offers distinct advantages.

-

Increased Acidity: Methoxyacetic acid has a pKa of 3.57, making it a stronger acid than both acetic acid (pKa 4.76) and glycolic acid (pKa 3.83).[9] This is due to the inductive electron-withdrawing effect of the ether oxygen. This enhanced acidity can lead to stronger ionic interactions with basic residues (e.g., Lysine, Arginine) in a protein binding pocket.

-

Reactivity and Synthetic Handle: The carboxylic acid is the primary functional group for synthetic elaboration, most commonly through amide bond formation.[10][11] Its increased reactivity may, in some cases, facilitate coupling with challenging or electron-deficient amines.

-

Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that would be absent in the analogous alkylacetic acid.

Part 2: Physicochemical & Structural Data

While experimental data for the title compound is not widely published, we can infer its properties from related structures. The table below provides key identifiers and computed properties for the closely related 2-(4,4-Difluorocyclohexyl)acetic acid as a baseline for estimation. The addition of the α-methoxy group is expected to slightly decrease the LogP and increase the acidity (lower the pKa).

| Property | Value (for 2-(4,4-Difluorocyclohexyl)acetic acid) | Source |

| Molecular Formula | C₈H₁₂F₂O₂ | [12] |

| Molecular Weight | 178.18 g/mol | [12] |

| IUPAC Name | 2-(4,4-difluorocyclohexyl)acetic acid | [12] |

| CAS Number | 915030-40-9 | [12] |

| XLogP3 | 1.9 | [12] |

Part 3: Core Application - Amide Bond Formation Protocols

The most frequent and critical application of a carboxylic acid building block in drug discovery is the formation of amides.[11] This reaction connects the building block to an amine-containing fragment, rapidly building molecular complexity. The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the potential for side reactions.[13]

Protocol 1: EDC/NHS Mediated Amide Coupling (Standard Conditions)

This method is one of the most common in medicinal chemistry due to its mild conditions and the water-solubility of the urea byproduct, which simplifies purification.[13] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and an additive like N-hydroxysuccinimide (NHS) is used to form a more stable active ester, minimizing racemization and other side reactions.[13]

Materials:

-

2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid (1.0 eq)

-

Amine (1.1 eq)

-

EDC hydrochloride (1.2 eq)

-

NHS (1.2 eq)

-

Base (e.g., DIPEA or Et₃N, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF or DCM)

-

5% aqueous HCl, saturated aqueous NaHCO₃, brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) to the mixture and stir for 15-30 minutes at 0 °C. The solution may become cloudy as the active ester forms.

-

Amine Coupling: Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of the base (e.g., DIPEA, 2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: HATU Mediated Amide Coupling (For Challenging Substrates)

HATU is a highly efficient uronium-based coupling reagent that is particularly effective for coupling sterically hindered components or electron-deficient amines.[11][14] Reactions are typically faster and cleaner than with carbodiimide-based methods.

Materials:

-

2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.2 eq)

-

Base (e.g., DIPEA, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF)

-

Ethyl acetate, 5% Lithium chloride (LiCl) solution (for DMF removal), brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

-

Pre-activation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the active ester.

-

Amine Coupling: Add a solution of the amine (1.1 eq) in a minimal amount of anhydrous DMF to the pre-activated mixture.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography.

Comparative Data for Common Coupling Reagents

The choice of reagent can significantly impact yield and purity. Below is a summary to guide selection.

| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Key Advantages | Common Side Reactions |

| EDC | NHS or HOBt | DIPEA / Et₃N | DCM, DMF | 4-16 hours | Water-soluble byproduct, cost-effective.[13] | Racemization (suppressed by additive), formation of N-acylurea. |

| HATU | None | DIPEA | DMF | 1-4 hours | High efficiency, fast, good for hindered substrates.[11][14] | Cost, potential side reaction with primary amine if not pre-activated. |

| PyBOP | None | DIPEA | DMF, DCM | 2-12 hours | High yield, low racemization. | Phosphonium byproducts can complicate purification. |

Conclusion

2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid represents a next-generation building block for medicinal chemistry. By combining the metabolic robustness and conformational benefits of a gem-difluorinated ring with the unique electronic and hydrogen-bonding properties of an α-methoxy acid, it offers a powerful tool for fine-tuning the properties of lead compounds. The protocols provided herein offer robust and validated methods for its incorporation into discovery pipelines, enabling the rapid synthesis of novel chemical entities with enhanced potential for therapeutic success.

References

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.

- Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

- Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. Arkivoc.

- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

- 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society.

- 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

- 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743. PubChem.

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Methoxyacetic acid. Wikipedia.

- The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Fluorinated building blocks in drug design: new pathways and targets. PMC.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Application Notes and Protocols: Difluoromalonic Acid as a Precursor for Gem-Difluoro Compounds. Benchchem.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamscience.com [benthamscience.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 9. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hepatochem.com [hepatochem.com]

- 12. 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Scale-Up Synthesis of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic Acid

Abstract

This application note provides a comprehensive and robust methodology for the multigram, scale-up synthesis of 2-(4,4-difluorocyclohexyl)-2-methoxyacetic acid, a valuable building block in medicinal chemistry. The gem-difluorocyclohexane motif is increasingly utilized in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability.[1] This guide moves beyond a simple recitation of steps to elucidate the strategic decisions, safety considerations, and process controls essential for transitioning from bench-scale to pilot-plant production. We present a reliable three-step sequence commencing from the commercially available 4,4-difluorocyclohexanone.[2][3][4][5] The protocols have been designed with a focus on operational simplicity, reagent cost-effectiveness, and inherent safety, making them suitable for implementation in drug development and process chemistry laboratories.

Strategic Approach: Retrosynthetic Analysis

The design of a scalable synthesis requires a strategy that minimizes hazardous reagents, avoids costly purification techniques like chromatography, and utilizes readily available starting materials. Our retrosynthetic analysis of the target molecule identifies 4,4-difluorocyclohexanone as the optimal starting point. The synthetic pathway is designed as a three-step sequence involving a cyanohydrin formation, a Williamson ether synthesis to install the α-methoxy group, and a final nitrile hydrolysis.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of Key Intermediate - 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetonitrile

The initial step involves the formation of a cyanohydrin from 4,4-difluorocyclohexanone. This reaction is a classic nucleophilic addition to a carbonyl group.[6] For scale-up, using sodium cyanide (NaCN) with a controlled addition of acid is preferable to handling highly toxic hydrogen cyanide (HCN) gas.[7][8] The reaction is typically performed in a biphasic system or with a phase-transfer catalyst to improve reaction kinetics.

Principle and Rationale

The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the ketone.[8] This step is reversible and equilibrium-driven. To push the equilibrium towards the product, it is often beneficial to maintain a slightly acidic pH, which protonates the resulting alkoxide. However, excessively low pH will protonate the cyanide nucleophile, halting the reaction. Careful pH control is therefore critical.

Safety Imperative: Cyanide salts are highly toxic. All operations must be conducted in a well-ventilated fume hood. An aqueous solution of sodium hypochlorite (bleach) and ferrous sulfate must be readily available to quench any residual cyanide in the reaction mixture and on equipment.

Detailed Experimental Protocol

-

Reactor Setup: Equip a 1 L, 3-necked, jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen inlet/outlet connected to a bleach scrubber.

-

Reagent Charge: Charge the reactor with 4,4-difluorocyclohexanone (1.0 eq, 50.0 g, 0.373 mol) and methyl tert-butyl ether (MTBE) (250 mL). Begin stirring to form a clear solution.

-

Cyanide Solution: In a separate beaker, dissolve sodium cyanide (1.2 eq, 22.0 g, 0.447 mol) in deionized water (150 mL).

-

Reaction Initiation: Cool the reactor contents to 0-5 °C using a circulating chiller. Add the aqueous sodium cyanide solution to the reactor over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

Controlled Acidification: Slowly add a solution of acetic acid (1.5 eq, 33.6 g, 0.560 mol) via the dropping funnel over 1-2 hours. A mild exotherm will be observed; maintain the internal temperature between 5-10 °C throughout the addition.

-

Reaction Monitoring (In-Process Control - IPC): After the addition is complete, allow the mixture to stir at 5-10 °C. Monitor the reaction progress by taking small aliquots from the organic layer every hour. Analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until >98% conversion of the starting ketone is observed (typically 3-5 hours).

-

Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Drain the lower aqueous layer.

-

Cyanide Quench: The aqueous layer must be quenched before disposal. Slowly add it to a vigorously stirred, cooled solution of sodium hypochlorite (bleach, ~1 L) and sodium hydroxide (to maintain pH > 10). After stirring for 1 hour, test for the absence of free cyanide using a suitable test strip.

-

Product Isolation: Wash the organic layer sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4,4-difluorocyclohexyl)-2-hydroxyacetonitrile as a pale yellow oil. The product is typically used in the next step without further purification.

Part II: Synthesis of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetonitrile

This step introduces the methoxy group via a Williamson ether synthesis. The hydroxyl group of the cyanohydrin is deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Principle and Rationale

The choice of base and methylating agent is critical for a successful and scalable reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. For the methylating agent, dimethyl sulfate ((CH₃)₂SO₄) is often more cost-effective for large-scale operations than methyl iodide (CH₃I), though it is more toxic and requires careful handling. The reaction is performed in an aprotic solvent like tetrahydrofuran (THF) to prevent reaction of the base with the solvent.[9]

Safety Imperative: Sodium hydride is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon). Dimethyl sulfate is a potent carcinogen and alkylating agent; handle with extreme caution using appropriate personal protective equipment (PPE).

Detailed Experimental Protocol

-

Reactor Setup: Use the same reactor setup as in Part I, ensuring all glassware is thoroughly dried. Purge the reactor with nitrogen for at least 30 minutes.

-

Base Suspension: Under a positive nitrogen pressure, charge the reactor with sodium hydride (60% dispersion in mineral oil, 1.2 eq, 17.9 g, 0.447 mol) and anhydrous THF (200 mL).

-

Substrate Addition: Dissolve the crude cyanohydrin from Part I (1.0 eq, assumed 0.373 mol) in anhydrous THF (100 mL). Cool the NaH suspension to 0-5 °C and add the cyanohydrin solution dropwise over 1 hour. Vigorous hydrogen gas evolution will occur; ensure adequate venting to the scrubber. Maintain the internal temperature below 10 °C.

-

Methylation: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. Then, add dimethyl sulfate (1.15 eq, 54.1 g, 0.429 mol) dropwise, again maintaining the internal temperature below 10 °C.

-

Reaction Monitoring (IPC): Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction by GC-MS or TLC for the disappearance of the starting material.

-

Quenching: Upon completion, cool the reactor back to 0-5 °C. Very slowly and carefully add methanol (20 mL) dropwise to quench any unreacted NaH. Then, slowly add water (100 mL) to quench the reaction.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel and add MTBE (200 mL). Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(4,4-difluorocyclohexyl)-2-methoxyacetonitrile can be purified by vacuum distillation if necessary, but is often of sufficient purity for the final hydrolysis step.

Part III: Hydrolysis to 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic Acid

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. For scale-up, basic hydrolysis followed by acidic work-up is often preferred to avoid handling large quantities of corrosive acid at high temperatures and to simplify the isolation of the final product.

Principle and Rationale

Under basic conditions, the hydroxide ion attacks the electrophilic nitrile carbon. A series of proton transfers and eliminations ultimately leads to the formation of a carboxylate salt.[6] Subsequent acidification liberates the free carboxylic acid. Using a mixture of an alcohol and water as the solvent can improve the solubility of the organic substrate.

Detailed Experimental Protocol

-

Reactor Setup: A reactor equipped for reflux is required. Use the same setup as before, but replace the dropping funnel with a reflux condenser.

-

Reagent Charge: Charge the reactor with the crude methoxyacetonitrile from Part II (1.0 eq, assumed 0.373 mol), ethanol (200 mL), and a 20% aqueous solution of sodium hydroxide (5.0 eq, 74.6 g NaOH in 298 mL water, 1.865 mol).

-

Hydrolysis: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 8-12 hours.

-

Reaction Monitoring (IPC): Monitor the disappearance of the starting nitrile by GC-MS or TLC. The reaction is complete when no starting material is detected.

-

Work-up and Acidification: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (200 mL) and wash with MTBE (2 x 100 mL) to remove any non-acidic impurities. Cool the aqueous layer to 0-10 °C in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (~160 mL).

-

Product Isolation and Purification: The product will likely precipitate as a solid or oil. Extract the product with ethyl acetate (3 x 150 mL). Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude solid.

-

Crystallization: Recrystallize the crude product from a suitable solvent system, such as a heptane/ethyl acetate mixture, to yield pure 2-(4,4-difluorocyclohexyl)-2-methoxyacetic acid as a white crystalline solid.

-

Final Product Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC analysis.

Data Summary and Scale-Up Considerations

This section summarizes typical results and highlights key considerations for transitioning this synthesis to a larger scale.

Typical Reaction Data

| Step | Starting Material | Key Reagents | Temp (°C) | Time (h) | Typical Yield | Typical Purity (by HPLC) |

| I | 4,4-Difluorocyclohexanone | NaCN, Acetic Acid | 5-10 | 3-5 | >95% (crude) | N/A (used directly) |

| II | Cyanohydrin Intermediate | NaH, (CH₃)₂SO₄ | 0-25 | 4-6 | ~90% (crude) | >90% |

| III | Methoxyacetonitrile | NaOH, HCl | 85-90 | 8-12 | 80-85% (after cryst.) | >99.0% |

Key Scale-Up Considerations

-

Thermal Safety: Both the cyanohydrin formation and the quenching of sodium hydride are exothermic. On a larger scale, the rate of addition of reagents must be carefully controlled and linked to the reactor's cooling capacity to prevent thermal runaway. A reaction calorimetry study is recommended before proceeding to pilot scale.

-

Gas Evolution: Significant hydrogen gas is evolved during the deprotonation with NaH. The reactor and scrubbing system must be sized to handle the maximum gas flow rate safely.

-

Materials Handling: Handling large quantities of NaCN, NaH, and dimethyl sulfate requires specialized engineering controls and robust operator training protocols to minimize exposure.

-

Crystallization Development: The final crystallization step is critical for achieving high purity. On a large scale, controlling the cooling profile and seeding strategy will be essential to ensure consistent crystal size, morphology, and purity, which affects filtration and drying times.

Caption: Workflow with associated safety and control points.

Note on Asymmetric Synthesis

The described synthesis produces a racemic mixture of 2-(4,4-difluorocyclohexyl)-2-methoxyacetic acid. For applications requiring a single enantiomer, several strategies could be pursued:

-

Chiral Resolution: The final carboxylic acid can be resolved using a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric salts that can be separated by fractional crystallization.

-

Asymmetric Cyanohydrin Formation: Employing a chiral catalyst in the initial cyanohydrin formation step could set the stereocenter early in the synthesis.[7]

-

Enzymatic Resolution: An enzymatic hydrolysis of an ester derivative of the final product could provide access to one enantiomer.

Development of an asymmetric route would be a separate process development campaign but represents a logical next step for many pharmaceutical applications.

References

-

Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature. [Link]

-

Bravo, P., et al. (1994). Synthesis of Enantiomerically Pure gem-Difluorocyclohexane Derivatives by Intramolecular Trapping of .alpha.,.alpha.-Difluoroalkyl Radicals. The Journal of Organic Chemistry. [Link]

-

Xia, W., et al. (2022). Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. Synlett. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Herasymchuk, M., et al. (2022). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry. [Link]

-

Various Authors. (2024). Recent Advances in Three-Component Synthesis of Difluorinated Compounds. Molecules. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Steiner, H., & Rys, P. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]

-

Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]

-

Nnane, I. P., et al. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Design and Chemical Biology. Molecules. [Link]

-

Melnykov, K. P., et al. (2023). 6,6-Difluorobicyclo[3.1.0]Hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. Journal of Fluorine Chemistry. [Link]

-

ChemBK. (2024). 4,4-Difluorocyclohexanone(WX900093). [Link]

- Google Patents. (2015). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

-

ResearchGate. (1987). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. [Link]

-

Kawasaki, T., et al. (2005). Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles. Chemical Communications. [Link]

-

Wikipedia. Methoxyacetic acid. [Link]

-

Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

-

Wikipedia. Grignard reaction. [Link]

- Google Patents. (2023). WO2023205164A1 - Process for preparing finerenone.

-

PubChem. 2-(4,4-Difluorocyclohexyl)acetic acid. [Link]

-

Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]

- Google Patents. (1992). EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts.

Sources

- 1. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. 4,4-DIFLUOROCYCLOHEXANONE | 22515-18-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4,4-Difluorocyclohexanone 97 22515-18-0 [sigmaaldrich.com]

- 5. 4,4-Difluorocyclohexanone, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid

Part 1: Proposed Synthetic Strategy

The synthesis of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid can be logically approached via a three-step sequence starting from a commercially available precursor. The strategy involves the formation of an α-hydroxy acid intermediate, followed by methylation of the secondary alcohol.

This pathway is advantageous as it builds the carbon skeleton first and introduces the methoxy group in the final step, a common and effective strategy for preparing α-alkoxy acids.

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of the target molecule.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetonitrile

This step utilizes a cyanohydrin formation reaction, a classic method for adding a one-carbon unit to an aldehyde.[1] Careful pH control is crucial to ensure the presence of nucleophilic cyanide ions without causing polymerization of HCN.[2][3]

Methodology:

-

In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Dissolve 4,4-difluorocyclohexane-1-carbaldehyde (1.0 eq) in 50 mL of ethanol.

-

In a separate beaker, prepare a solution of sodium cyanide (NaCN, 1.1 eq) in 30 mL of deionized water.

-

Cool the aldehyde solution to 0-5 °C in an ice bath.

-

Slowly add the NaCN solution to the aldehyde solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly add glacial acetic acid (AcOH) dropwise to adjust the pH of the mixture to 4-5.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin product.

Step 2: Synthesis of 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid

This step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[4][5]

Methodology:

-

Transfer the crude 2-(4,4-difluorocyclohexyl)-2-hydroxyacetonitrile from Step 1 into a 250 mL round-bottom flask equipped with a reflux condenser.

-

Add 100 mL of concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous solution with ethyl acetate (4 x 75 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure α-hydroxy acid.

Step 3: Synthesis of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid

The final step is a Williamson ether synthesis, which methylates the hydroxyl group.[6][7] Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the alcohol without competing reactions.[8]

Methodology:

-

Flame-dry a 250 mL three-neck round-bottom flask under a stream of inert gas (Argon or Nitrogen) and equip it with a magnetic stirrer, a thermometer, and a septum.

-

Dissolve the 2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid (1.0 eq) in 80 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the di-anion (alkoxide and carboxylate).

-

Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.

-

Let the reaction stir at room temperature overnight.

-

Monitor the reaction by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction by carefully adding 20 mL of cold water.

-

Acidify the mixture to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product using column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or vacuum distillation.[9][10]

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting Guide

Caption: A decision tree for troubleshooting common synthesis issues.

Question 1: My yield for the cyanohydrin formation (Step 1) is very low. What is going wrong?

-

Possible Cause A: Incorrect pH. The equilibrium for cyanohydrin formation is highly pH-dependent. If the pH is too high (>7), the competing aldol condensation of the aldehyde can become a major side reaction. If the pH is too low (<4), the concentration of the nucleophilic cyanide ion (CN⁻) is too low, slowing the reaction significantly.[11]

-

Solution A: Carefully monitor and maintain the pH of the reaction mixture between 4 and 5 using a pH meter or pH paper. Add the acid slowly and ensure good mixing.

-

Possible Cause B: Reversibility of the Reaction. Cyanohydrin formation is a reversible process. The equilibrium might not favor the product under your conditions.[2]

-

Solution B: To shift the equilibrium toward the product, you can use a slight excess (1.1-1.2 eq) of the cyanide source. Running the reaction at a lower temperature (e.g., 0-5 °C) can also favor the product thermodynamically.[11]

-

Possible Cause C: Impure Aldehyde. The starting aldehyde may contain acidic impurities that neutralize the cyanide, or it may have partially oxidized to the carboxylic acid.

-

Solution C: Ensure the purity of the 4,4-difluorocyclohexane-1-carbaldehyde. If necessary, purify it by distillation before use.

Question 2: The hydrolysis of the nitrile (Step 2) is stalling, and I am isolating the amide intermediate. How can I drive the reaction to completion?

-

Possible Cause: Incomplete Hydrolysis. The hydrolysis of a nitrile proceeds through an amide intermediate. Under certain conditions, this amide can be stable and difficult to hydrolyze further.[4]

-

Solution: Increase the reaction time and/or the concentration of the acid. Extend the reflux period to 12 or even 24 hours. Using a stronger acid, like concentrated sulfuric acid (H₂SO₄), can also be effective, but be mindful of potential charring. Monitor the reaction for the disappearance of the amide intermediate.

Question 3: During the methylation (Step 3), I am seeing multiple products and a low yield of the desired methoxy acid. What are the likely side reactions?

-

Possible Cause A: Incomplete Deprotonation. Both the hydroxyl and carboxylic acid protons must be removed to prevent side reactions. If only the more acidic carboxylic acid proton is removed, the addition of methyl iodide will form the methyl ester instead of the desired ether.

-

Solution A: Use at least 2.2 equivalents of a strong base like NaH to ensure complete deprotonation of both acidic sites. Allow sufficient time for the deprotonation to complete (stir for at least 1 hour at room temperature) before adding the methyl iodide.

-

Possible Cause B: Competing O-alkylation vs. C-alkylation. While less common for this substrate, C-alkylation at the alpha-carbon is a theoretical possibility. More likely is the competing esterification mentioned above.

-

Solution B: The primary issue is typically ester formation. Ensure complete di-anion formation as described above. Adding the methyl iodide at a low temperature (0 °C) can also improve selectivity for O-alkylation of the alkoxide.

-

Possible Cause C: Moisture. Sodium hydride reacts violently with water. Any moisture in the solvent or on the glassware will consume the base, leading to incomplete deprotonation and low yields.

-

Solution C: Use freshly distilled, anhydrous solvents (like THF). Flame-dry all glassware under an inert atmosphere before use. Handle NaH carefully to minimize exposure to air.

Frequently Asked Questions (FAQs)

Q1: Why was this specific three-step route chosen over other possibilities? This route was selected for its reliability and use of well-understood, high-yielding reactions. Starting with the aldehyde allows for the straightforward construction of the α-hydroxy acid core via cyanohydrin formation and hydrolysis. Placing the methylation step last avoids potential complications of having a methoxy group present during the earlier transformations.

Q2: Are there alternative reagents for the methylation step (Step 3)? Yes. While NaH and methyl iodide are a standard and effective combination, other options exist.

-

Silver(I) oxide (Ag₂O) and methyl iodide: This is a classic method for methylating alcohols, known as the Purdie methylation.[12] It is milder than using NaH but significantly more expensive.

-

Dimethyl sulfate ((CH₃)₂SO₄): This is a more reactive and often cheaper methylating agent than methyl iodide, but it is also more toxic. It can be used with a base like potassium carbonate in a solvent like DMF.[13]

Q3: What analytical techniques are best for monitoring these reactions?

-

Thin Layer Chromatography (TLC): Excellent for routine monitoring of all three steps to track the consumption of starting materials and the appearance of products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the intermediates and the final product. The presence of the methoxy group in the final product will be evident as a singlet around 3.4-3.8 ppm in the ¹H NMR spectrum. The fluorine atoms will give characteristic signals in the ¹⁹F NMR spectrum.[14][15][16]

-

Infrared (IR) Spectroscopy: Useful for tracking functional group transformations, such as the disappearance of the nitrile peak (~2250 cm⁻¹) in Step 2 and the appearance of the broad O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product.

Q4: What are the main safety concerns for this synthesis?

-

Sodium Cyanide (Step 1): Highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal to oxidize it to the less toxic cyanate.

-

Sodium Hydride (Step 3): Flammable solid and highly reactive with water, evolving flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

-

Methyl Iodide (Step 3): A potent alkylating agent and a suspected carcinogen. Handle with care in a fume hood.

Data Presentation

Table 1: Reagent Stoichiometry

| Step | Starting Material | Reagent 1 | Reagent 2 | Equivalents (Reagent 1/2) | Solvent |

| 1 | 4,4-Difluorocyclohexanecarbaldehyde | NaCN | Acetic Acid | 1.1 / to pH 4-5 | Ethanol/Water |

| 2 | 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetonitrile | Conc. HCl | - | Excess | Water |

| 3 | 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid | NaH | CH₃I | 2.2 / 1.5 | Anhydrous THF |

Table 2: Predicted Spectroscopic Data for Final Product

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | -OCH₃ (singlet) | ~3.5 ppm |

| -CH (OCH₃) (singlet or triplet) | ~3.9 - 4.1 ppm | |

| -CH ₂- (cyclohexyl) | ~1.5 - 2.2 ppm | |

| -COOH (broad singlet) | >10 ppm | |

| ¹³C NMR | -OC H₃ | ~58 ppm |

| -C (OCH₃) | ~80 ppm | |

| C F₂ | ~120 ppm (triplet due to C-F coupling) | |

| -C OOH | ~175 ppm | |

| ¹⁹F NMR | CF₂ | ~ -90 to -110 ppm (relative to CFCl₃)[17] |

| IR | C=O stretch (acid) | ~1710 cm⁻¹ |

| O-H stretch (acid) | ~2500-3300 cm⁻¹ (broad) | |

| C-O stretch (ether) | ~1100 cm⁻¹ |

References

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

- Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 4275-4281.

- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.

-

ACS Publications. (2004, November 18). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Available at: [Link]

- National Academy of Sciences. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Proceedings of the National Academy of Sciences, 67(4), 1649-1650.

-

ACS Publications. (2005, September 15). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. Available at: [Link]

-

AIP Publishing. (1965). Fluorine NMR Spectra and Conformational Isomerization of l,l-Difluorocyclohexane. Available at: [Link]

-

Thinka. (n.d.). Nitriles and hydroxynitriles - Chemistry (9701) - Cambridge A-Level. Available at: [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

-

Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Available at: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

- Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.

-

OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Available at: [Link]

-

Wikipedia. (n.d.). Methoxyacetic acid. Available at: [Link]

-

Reddit. (2024, November 20). What are some common causes of low reaction yields? Available at: [Link]

-

Royal Society of Chemistry. (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Available at: [Link]

-

Wikipedia. (n.d.). Swern oxidation. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

- Google Patents. (n.d.). CN1039798A - The preparation method of methoxyacetic acid.

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

- Google Patents. (n.d.). DE3923389A1 - METHOD FOR PRODUCING METHOXY ACETIC ACID.

-

Chemguide. (n.d.). hydrolysis of nitriles. Available at: [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available at: [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]

- Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). 367. Methylation of Monocarboxylic Acids derived Xtructure of Pentamethyl a-GluCo- from Aldoses. he ptono- y-lactone. Available at: [Link]

-

YouTube. (2019, October 30). Cyanohydrin Formation Reaction Mechanism. Available at: [Link]

-

Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Available at: [Link]

-

YouTube. (2020, November 18). Cyanohydrin Formation (Forward/Reverse Directions). Available at: [Link]

-

Chemistry LibreTexts. (2013, November 14). Chem 263_Nov 14_notes_2013. Available at: [Link]

-

Harvard University. (2010, October 28). Methylation with sodium hydroxide. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Available at: [Link]

-

Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link]

-

Reddit. (2021, September 9). How does methyl iodide and silver oxide together react with aldoses? Available at: [Link]

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. orgosolver.com [orgosolver.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. US4968840A - Process for preparing methoxyacetic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 12. reddit.com [reddit.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

- 15. modgraph.co.uk [modgraph.co.uk]

- 16. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]